molecular formula C11H16BNO3 B151377 3-(Morpholinomethyl)phenylboronic acid CAS No. 397843-58-2

3-(Morpholinomethyl)phenylboronic acid

Cat. No. B151377
M. Wt: 221.06 g/mol
InChI Key: VTSDPGUSDVMXDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related morpholine-containing compounds is described in several papers. For instance, a convenient route to enantiopure Fmoc-protected morpholine-3-carboxylic acid is reported, which involves a five-step process starting from dimethoxyacetaldehyde and serine methyl ester . Another paper discusses the ultrasound-assisted synthesis of diethyl (2-(1-(morpholinomethyl)-2-oxoindolin-3-ylidene)hydrazinyl) (substituted phenyl/heteryl) methylphosphonate derivatives, indicating the use of ultrasound as a green synthetic protocol . These methods could potentially be adapted for the synthesis of 3-(Morpholinomethyl)phenylboronic acid.

Molecular Structure Analysis

The molecular structure of a related compound, 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole, which results from the reaction of o-formylphenylboronic acid with morpholine, has been characterized in the solid state, showing a typical hydrogen-bonded dimer motif with a planar benzoxaborole fragment . This suggests that 3-(Morpholinomethyl)phenylboronic acid could also form interesting structural motifs due to the presence of the boronic acid group.

Chemical Reactions Analysis

Phenylboronic acids are known to participate in various chemical reactions. For example, a phenylboronic acid mediated triple condensation reaction of phloroglucinol with alpha,beta-unsaturated carbonyl compounds is reported, leading to novel C3-symmetric 2H-chromene derivatives . Although not directly related to 3-(Morpholinomethyl)phenylboronic acid, this demonstrates the reactivity of phenylboronic acids in condensation reactions, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are explored in several studies. For instance, morpholin-2-yl-phosphinic acids are evaluated for their pharmacological properties, indicating the importance of morpholine derivatives in medicinal chemistry . Additionally, the synthesis and characterization of novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid, including spectroscopic and DFT studies, provide insights into the electronic and thermal properties of such compounds . These findings could be extrapolated to predict the properties of 3-(Morpholinomethyl)phenylboronic acid.

Scientific Research Applications

Analytical Methods for Antioxidant Activity
Analytical techniques for determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, utilize chemical reactions monitored by spectrophotometry. These methods, including the use of electrochemical (bio)sensors, have been applied in antioxidant analysis or determination of antioxidant capacity in complex samples. The relevance of these methods to 3-(morpholinomethyl)phenylboronic acid lies in their potential application in assessing the antioxidant capacity of boronic acid derivatives, given their chemical reactivity and possible applications in pharmaceutical formulations (Munteanu & Apetrei, 2021).

Benzoxaboroles in Medicine and Pharmacy
Benzoxaboroles, derivatives of phenylboronic acids, have been studied for their broad applications, including as building blocks in organic synthesis and for their biological activity. Their role in medicine, possibly including compounds like 3-(morpholinomethyl)phenylboronic acid, showcases their potential in binding hydroxyl compounds, which could be exploited in the development of molecular receptors for sugars and glycoconjugates. This suggests a utility in drug delivery and as potential therapeutic agents due to their unique binding capabilities and biological activity (Adamczyk-Woźniak et al., 2009).

Drug Delivery Systems
pH- and sugar-sensitive layer-by-layer (LbL) films and microcapsules for drug delivery have utilized phenylboronic acid derivatives, indicating their relevance in creating responsive delivery systems. These systems can release drugs in response to specific triggers, such as changes in pH or the presence of glucose, highlighting the application of boronic acids in creating more effective and targeted drug delivery mechanisms. 3-(Morpholinomethyl)phenylboronic acid could potentially be incorporated into such systems to exploit its unique properties for targeted therapy (Sato et al., 2011).

Biosensors and Diagnostics
Recent progress in electrochemical biosensors has highlighted the use of phenylboronic acid derivatives for constructing glucose sensors and detecting glycoproteins. These materials selectively bind to diols and are useful in monitoring glucose levels, which is critical for diabetes management. The ability of boronic acid derivatives to form stable complexes with sugars underlies their application in biosensors, providing a foundation for the development of new diagnostic tools that could include 3-(morpholinomethyl)phenylboronic acid for enhanced specificity and sensitivity (Anzai, 2016).

Future Directions

The future directions of “3-(Morpholinomethyl)phenylboronic acid” and similar compounds lie in their potential applications in organic synthesis and medicinal chemistry. Their unique properties make them valuable building blocks for the synthesis of a wide range of chemical compounds .

properties

IUPAC Name

[3-(morpholin-4-ylmethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO3/c14-12(15)11-3-1-2-10(8-11)9-13-4-6-16-7-5-13/h1-3,8,14-15H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSDPGUSDVMXDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CN2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452626
Record name 3-(Morpholinomethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Morpholinomethyl)phenylboronic acid

CAS RN

397843-58-2
Record name 3-(Morpholinomethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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